3,5-Difluoropicolinohydrazide
Description
3,5-Difluoropicolinohydrazide is a fluorinated derivative of picolinohydrazide, characterized by two fluorine atoms at the 3- and 5-positions of the pyridine ring. This substitution pattern enhances its electronic and steric properties, making it a candidate for applications in coordination chemistry, pharmaceuticals, and agrochemicals.
Properties
Molecular Formula |
C6H5F2N3O |
|---|---|
Molecular Weight |
173.12 g/mol |
IUPAC Name |
3,5-difluoropyridine-2-carbohydrazide |
InChI |
InChI=1S/C6H5F2N3O/c7-3-1-4(8)5(10-2-3)6(12)11-9/h1-2H,9H2,(H,11,12) |
InChI Key |
VRKVVMFBXQQAPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1F)C(=O)NN)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons
The fluorine atoms in 3,5-Difluoropicolinohydrazide significantly influence its reactivity and binding affinity. Below is a comparative analysis with key analogs:
Key Observations:
- Fluorine Position Matters: The 3,5-difluoro substitution in aromatic systems (e.g., phenyl or pyridine) enhances binding to biomolecules like DNA and serum albumin compared to mono- or ortho-substituted analogs .
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